(2-Amino-4-methoxyphenyl)methanol

Übersicht

Beschreibung

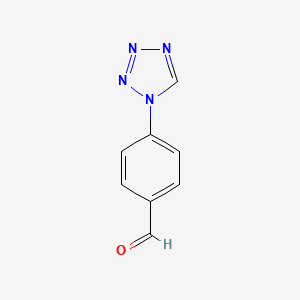

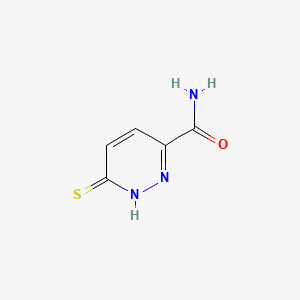

“(2-Amino-4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 187731-65-3 and a molecular weight of 153.18 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of compounds similar to “(2-Amino-4-methoxyphenyl)methanol” has been reported via Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, is often used in the reduction of different functional groups .Molecular Structure Analysis

The molecular structure of “(2-Amino-4-methoxyphenyl)methanol” consists of a linear formula: C8H11NO2 . The compounds synthesized via Schiff bases reduction route consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “(2-Amino-4-methoxyphenyl)methanol” involve the addition of a nucleophilic nitrogen on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .Physical And Chemical Properties Analysis

“(2-Amino-4-methoxyphenyl)methanol” is a solid substance with a molecular weight of 153.18 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Supramolecular chemistry involves non-covalent interactions between molecules. The compound’s hydrogen bonding capabilities contribute to its role in supramolecular assemblies. Researchers explore its use in designing functional materials, such as molecular sensors or host-guest systems.

For crystal structures and more technical details, you can refer to the work by Ajibade and Andrew . Additionally, the optimized structure of a related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, has been studied . Keep in mind that scientific research is dynamic, and ongoing studies may reveal even more applications for this intriguing compound. 🧪🔬

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-amino-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRVVOQVTLZCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666719 | |

| Record name | (2-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187731-65-3 | |

| Record name | (2-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7S)-3,7-diamino-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B573268.png)

![Carbamic acid, [4-[[(aminoiminomethyl)thio]methyl]-4,5-dihydro-2-thiazolyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B573272.png)

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol](/img/structure/B573275.png)